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Compound of Interest

Compound Name: 3-Methoxy-6-methylquinoline

Cat. No.: B15071393

IUPAC Name: 3-Methoxy-6-methylquinoline

This technical guide provides a comprehensive overview of 3-Methoxy-6-methylquinoline, a
substituted quinoline derivative. Due to the limited availability of direct experimental data for
this specific compound, this guide leverages information from structurally related analogs to
predict its properties, outline a plausible synthetic route, and discuss potential biological
significance. This document is intended for researchers, scientists, and professionals in the
field of drug development and organic chemistry.

Physicochemical and Spectroscopic Data

The following tables summarize the predicted physicochemical properties and expected
spectroscopic data for 3-Methoxy-6-methylquinoline. These values are extrapolated from
data available for similar quinoline derivatives, including 6-methoxyquinoline, 6-
methylquinoline, and various other substituted quinolines.

Table 1: Predicted Physicochemical Properties
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Property Predicted Value Reference Compounds
Molecular Formula C11H11NO -
Molecular Weight 173.21 g/mol -
Appearance Likely a pale yellow solid or oil [1]
Melting Point Estimated 70-90 °C
Boiling Point > 250 °C [2]
Soluble in common organic
Solubility solvents (e.g., Chloroform, [3]
Methanol)
pKa Estimated 4.5-5.5 -

Table 2: Predicted Spectroscopic Data

Technique

Expected Chemical Shifts /
Peaks

Reference Compounds

1H-NMR (CDCls)

5~8.6 (s, 1H, H2), ~ 7.9 (d,
1H, H8), ~ 7.4 (m, 2H, H5, H7),
~7.2 (s, 1H, H4), ~ 3.9 (s, 3H,
-OCHs), ~ 2.5 (s, 3H, -CHs)

[4]115]

13C-NMR (CDCls)

0 ~ 158 (-OCHs bearing C), ~
148-152 (quaternary C), ~ 120-
135 (aromatic CH), ~ 55 (-
OCHs), ~ 18 (-CHs)

IR (KBr)

v ~ 3050 (Ar C-H), ~ 2950
(Alkyl C-H), ~ 1600, 1500
(C=C, C=N), ~ 1250 (C-O)

cm~?

Mass Spec (ESI-MS)

m/z: [M+H]* calcd for
C11H12NO*: 174.0919, found:
~174.092
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Experimental Protocols: Proposed Synthesis

A plausible synthetic route for 3-Methoxy-6-methylquinoline is the Combes quinoline
synthesis. This method involves the reaction of an aniline with a [3-diketone under acidic
conditions.

Reaction Scheme:
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Figure 1. Proposed synthesis of 3-Methoxy-6-methylquinoline via Combes reaction.
Detailed Methodology:

¢ Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, add p-toluidine (1 equivalent) and acetoacetaldehyde dimethyl acetal (1.2
equivalents).

o Acid Catalysis: Slowly add concentrated sulfuric acid (2-3 equivalents) to the mixture while
cooling in an ice bath.

o Reaction: After the addition of acid, heat the reaction mixture to 120-140°C for 2-4 hours.
Monitor the reaction progress by thin-layer chromatography.

o Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed
ice.

o Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate
or sodium hydroxide until a precipitate forms.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b15071393?utm_src=pdf-body
https://www.benchchem.com/product/b15071393?utm_src=pdf-body-img
https://www.benchchem.com/product/b15071393?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15071393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or
dichloromethane (3 x 50 mL).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

o Characterization: The structure of the final product should be confirmed by *H-NMR, 13C-
NMR, IR, and mass spectrometry.

Potential Biological Activity and Signhaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including
anticancer, antimicrobial, and anti-inflammatory properties.[4] The presence of a methoxy
group at the 6-position and a methyl group at the 3-position may influence the molecule's
interaction with biological targets.

Based on the known activities of similar quinoline-based compounds, 3-Methoxy-6-
methylquinoline could potentially act as an inhibitor of protein kinases or topoisomerases,
which are crucial enzymes in cell proliferation and survival. Inhibition of these pathways can
lead to apoptosis and cell cycle arrest in cancer cells.
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Figure 2. Conceptual signaling pathway for the potential anticancer activity of 3-Methoxy-6-
methylquinoline.

Further experimental studies are required to validate these predicted properties and to fully
elucidate the biological activity and mechanism of action of 3-Methoxy-6-methylquinoline.
This guide serves as a foundational resource to stimulate and direct future research on this
promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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